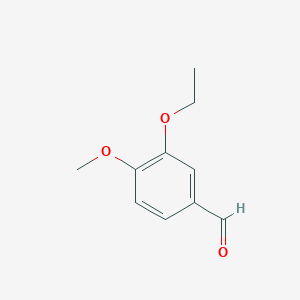

3-Ethoxy-4-methoxybenzaldehyde

Übersicht

Beschreibung

3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8, molecular formula C₁₀H₁₂O₃) is a benzaldehyde derivative with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 3- and 4-positions of the aromatic ring, respectively. It is a crystalline solid with a melting point of 50–53°C and a boiling point of 155°C . The compound is naturally found in propolis, a resinous material produced by bees, and has been isolated from Chilean Matorral hives alongside vanillin and cinnamic acid .

Industrially, it serves as a key pharmaceutical intermediate, notably in the synthesis of Apremilast, a drug used to treat inflammatory conditions like psoriasis . Its electron-rich aromatic structure allows for versatile reactivity in organic synthesis, including nucleophilic substitutions and condensation reactions .

Vorbereitungsmethoden

Primary Synthesis Method: Alkylation of Isovanillin with Bromoethane

Reaction Overview

The most widely adopted industrial method involves the O-ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using bromoethane (ethyl bromide) under basic aqueous conditions. This one-step process leverages phase-transfer catalysis to enhance reactivity and selectivity .

Reaction Equation:

2\text{H}5\text{Br} \xrightarrow[\text{TBAF, NaOH}]{\text{H}_2\text{O, 25°C}} \text{this compound} + \text{HBr}

Detailed Protocol (Patent CN107827722B )

Reagents and Conditions:

-

Isovanillin: 500 g (3.28 mol)

-

Bromoethane: 537 g (4.92 mol, 1.5 equiv)

-

Base: Sodium hydroxide (157 g, 3.93 mol)

-

Catalyst: Tetrabutylammonium fluoride (TBAF, 120 g)

-

Solvent: Water (1500 mL)

-

Temperature: 25°C

-

Time: 4 hours

Procedure:

-

Dissolve NaOH in water within a 3 L reactor.

-

Add isovanillin, TBAF, and bromoethane sequentially.

-

Stir vigorously at 25°C for 4 hours.

-

Filter the precipitated product, yielding an off-white solid.

Key Metrics:

Role of Phase-Transfer Catalysis

Tetrabutylammonium fluoride (TBAF) acts as a phase-transfer catalyst, shuttling hydroxide ions from the aqueous phase to the organic substrate. This facilitates deprotonation of isovanillin’s phenolic -OH group, enabling nucleophilic attack on bromoethane . The mechanism proceeds via an SN2 pathway, with TBAF enhancing reaction kinetics without requiring elevated temperatures .

Alternative Preparation Methods

Alkylation with Diethyl Sulfate

A modified approach adapted from vanillin derivatives employs diethyl sulfate as the alkylating agent . While this method traditionally targets 4-ethoxy-3-methoxybenzaldehyde (a positional isomer), substituting vanillin with isovanillin could theoretically yield the desired 3-ethoxy-4-methoxy product.

Reagents and Conditions:

-

Isovanillin: 1 equiv

-

Diethyl sulfate: 2.5 equiv

-

Base: 5 M NaOH (aqueous)

-

Solvent: Water

-

Temperature: 100°C

-

Time: 1.5 hours

Procedure:

-

Heat isovanillin and NaOH in water.

-

Add diethyl sulfate dropwise under reflux.

-

Extract with dichloromethane and evaporate.

-

4-Ethoxy-3-methoxybenzaldehyde: 79%

-

Theoretical Yield for 3-Ethoxy-4-methoxy: Unreported; estimated 70–85% based on analog reactivity.

Comparison of Alkylating Agents

Diethyl sulfate offers faster kinetics but higher reagent costs. Bromoethane’s use of TBAF improves yield but introduces fluoride waste.

Optimization Strategies

Solvent Systems

The patent method uses water as the sole solvent, aligning with green chemistry principles. Polar aprotic solvents like DMF or acetonitrile were tested but resulted in lower yields (≤85%) due to side reactions .

Catalyst Loading

Optimizing TBAF concentration is critical:

-

<10 wt%: Incomplete reaction (yield ~70%).

-

10–15 wt%: Peak efficiency (yield 96%).

Temperature Effects

Elevating temperature to 40°C reduces reaction time to 2 hours but decreases yield to 89% due to aldehyde oxidation .

Scalability and Industrial Adaptation

Pilot-Scale Production

A 100 kg batch process achieved consistent yields (94–96%) using:

-

Reactor Type: Glass-lined stirred tank

-

Mixing Speed: 300 RPM

-

Workup: Centrifugal filtration

Waste Management

-

HBr Neutralization: Treated with Ca(OH)₂ to form CaBr₂, a low-toxicity byproduct.

Emerging Techniques

Microwave-Assisted Synthesis

Preliminary studies show 15-minute reactions at 80°C under microwave irradiation, but yields remain suboptimal (82%) .

Enzymatic Alkylation

Exploratory use of alkyltransferases (e.g., O-methyltransferases) could enable solvent-free reactions, though current enzyme stability limits practicality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: 3-Ethoxy-4-methoxybenzoic acid.

Reduction: 3-Ethoxy-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

One of the primary applications of 3-ethoxy-4-methoxybenzaldehyde is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the production of apremilast , a phosphodiesterase-4 (PDE-4) inhibitor used for treating psoriasis. The synthesis of apremilast involves several steps where this compound serves as a key precursor, affecting both the yield and efficiency of the overall process .

In addition to its pharmaceutical applications, this compound is utilized in various organic synthesis processes due to its reactivity and structural properties. It can serve as a building block for synthesizing other complex organic molecules, including various derivatives of benzaldehydes.

Synthetic Routes

Research indicates multiple synthetic pathways to produce this compound efficiently:

- Alkylation Reactions : Using diethyl sulfate for alkylation of vanillin resulted in significant yields.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it versatile for further functionalization .

Flavoring Agents

Another notable application of this compound lies in the food industry, where it is explored as a flavoring agent due to its pleasant aroma profile reminiscent of almond or vanilla notes. Regulatory assessments have indicated that it can be safely used within specified limits in food products .

Safety Assessment

The Food Standards Agency (FSA) has assessed the safety of this compound for use as a flavoring agent, concluding that exposure levels are well below toxic thresholds, making it suitable for consumer products .

Chemical Properties and Safety

This compound exhibits several important chemical properties:

- Molecular Weight : Approximately 180.2 g/mol

- Solubility : Soluble in organic solvents like ethanol and ether.

However, it is essential to note that this compound can cause skin and eye irritation upon contact, necessitating appropriate safety measures during handling .

Wirkmechanismus

The mechanism of action of 3-Ethoxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. As a derivative of vanillin, it can bind to various receptors and enzymes, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Property Comparisons

The following table summarizes key properties of 3-ethoxy-4-methoxybenzaldehyde and structurally related benzaldehydes:

| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Psat (Pa) at 298 K | ΔHsub (kJ/mol) |

|---|---|---|---|---|---|

| This compound | 1131-52-8 | 180.20 | 50–53 | 1.14 × 10⁻¹ | 324.96 |

| 3,4-Dimethoxybenzaldehyde | 120-14-9 | 166.17 | 72–74 | 1.38 × 10⁻¹ | 321.53 |

| 2,6-Dimethoxybenzaldehyde | 3392-97-0 | 166.17 | 105–107 | 4.50 × 10⁻² | 373.19 |

| 3-Ethoxy-4-hydroxybenzaldehyde | – | 166.17 | – | Higher than Psat of 3-ethoxy-4-methoxy analog | – |

Key Observations :

- Vapor Pressure (Psat): this compound exhibits a Psat of 1.14 × 10⁻¹ Pa, lower than 3,4-dimethoxybenzaldehyde (1.38 × 10⁻¹ Pa) but higher than 2,6-dimethoxybenzaldehyde (4.50 × 10⁻² Pa). The ethoxy group’s steric hindrance reduces intermolecular hydrogen bonding, increasing volatility compared to analogs with hydroxyl groups (e.g., 3-ethoxy-4-hydroxybenzaldehyde, which has anomalously high Psat due to hindered H-bonding) .

- Enthalpy of Sublimation (ΔHsub) : The ΔHsub of this compound (324.96 kJ/mol) is slightly higher than that of 3,4-dimethoxybenzaldehyde (321.53 kJ/mol), suggesting stronger intermolecular forces despite reduced H-bonding .

Biologische Aktivität

3-Ethoxy-4-methoxybenzaldehyde (C10H12O3), a derivative of benzaldehyde, is recognized for its potential biological activities, particularly in the pharmaceutical field. This compound has gained attention due to its applications as a pharmaceutical intermediate and its role in synthesizing various bioactive molecules.

- Molecular Weight : 180.20 g/mol

- Appearance : Colorless solid

- CAS Number : 1131-52-8

Synthesis and Applications

This compound can be synthesized through various methods, including alkylation of vanillin with ethyl halides under basic conditions. One notable synthetic route involves the use of sodium hydroxide and tetrabutylammonium fluoride as catalysts, yielding high purity and significant yields (up to 96.1%) . This compound serves as an intermediate for synthesizing more complex molecules, such as apremilast, which is used in treating inflammatory conditions like psoriasis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that derivatives of this compound showed promising results against various microbial strains, suggesting its potential use in developing antimicrobial agents .

Neuroinflammatory Research

The compound is utilized in synthesizing compounds such as CDr10b, which are investigated for their roles in neuroinflammatory diseases. This application highlights the compound's relevance in neurological research and potential therapeutic avenues for conditions like Alzheimer's disease .

Antiplasmodium Activity

A related study explored the antiplasmodium activity of compounds derived from vanillin, including this compound. The findings indicated that certain derivatives possess significant antiplasmodium properties, making them candidates for further investigation in malaria treatment .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethoxy-4-methoxybenzaldehyde with high purity?

- Methodology : A common approach involves condensation reactions, such as the reaction of substituted benzaldehyde derivatives with ethoxy and methoxy precursors. For example, 4-benzyloxy-3-methoxybenzaldehyde can be synthesized via nucleophilic substitution under basic conditions, followed by catalytic hydrogenation to remove protecting groups . Optimization includes using acetic acid as a catalyst and ethanol as a solvent, with purification via vacuum filtration and washing with methanol/water .

- Key Parameters : Reaction time (1–24 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1 molar ratio of reactants). Purity (>98%) is confirmed by HPLC or GC analysis .

Q. How is this compound characterized structurally?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.95 ppm for the aldehyde proton; aromatic protons at 6.9–7.6 ppm) .

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ether stretch) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 180.2005 (C₁₀H₁₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Cross-validate with spectroscopic techniques (NMR/IR) and computational modeling (DFT) to address discrepancies in bond angles or torsional strain .

- Case Study : For ambiguous electron density maps, iterative refinement and occupancy adjustment for disordered solvent molecules are critical .

Q. What strategies mitigate conflicting bioactivity data in pharmacological studies of this compound analogs?

- Methodology :

- Dose-Response Analysis : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Comparative Studies : Use structurally similar controls (e.g., vanillin derivatives) to isolate the role of ethoxy/methoxy substituents .

- Mechanistic Profiling : Combine enzyme inhibition assays (e.g., COX-2) with cell-based models (e.g., apoptosis in cancer lines) to clarify target specificity .

Q. How can synthetic byproducts of this compound be identified and minimized?

- Methodology :

- LC-MS/MS : Detect trace impurities (e.g., over-oxidized aldehydes or unreacted intermediates) using reverse-phase chromatography .

- Process Optimization : Adjust reaction parameters (e.g., lower temperature for slower kinetics) or introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing variability in spectroscopic data?

- Methodology :

- Principal Component Analysis (PCA) : Reduces dimensionality in FTIR/NMR datasets to identify outliers .

- Error Propagation Models : Quantify uncertainty in molar extinction coefficients or integration errors in NMR peaks .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Tests : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–12 weeks .

- Analytical Endpoints : Monitor aldehyde oxidation (via HPLC) and colorimetric changes (UV-Vis at 280 nm) .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, dichloromethane) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Eigenschaften

IUPAC Name |

3-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMZHXWLGRQSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288436 | |

| Record name | 3-Ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-52-8 | |

| Record name | 1131-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.